5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group, an imino group, and a triazatricyclo framework
Properties
Molecular Formula |
C20H18N4O4S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C20H18N4O4S/c1-28-12-11-24-18(21)16(29(26,27)14-7-3-2-4-8-14)13-15-19(24)22-17-9-5-6-10-23(17)20(15)25/h2-10,13,21H,11-12H2,1H3 |
InChI Key |
DNWNJRFFKPNADN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and then neutralizing the resulting benzenesulfonic acid with a base.
Introduction of the imino group: This step involves the reaction of an amine with a suitable aldehyde or ketone to form an imine.
Construction of the triazatricyclo framework: This complex step may involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the tricyclic structure.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions, where a methoxyethyl halide reacts with a nucleophilic site on the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzenesulfonyl)-6-imino-7-(2-ethoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 5-(benzenesulfonyl)-6-imino-7-(2-propoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₉H₁₈N₄O₂S and a molecular weight of approximately 366.44 g/mol. Its structure includes a benzenesulfonyl group and an imino group, which are critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 366.44 g/mol |
| Structural Features | Tricyclic structure with multiple functional groups |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the benzenesulfonyl moiety suggests potential interactions with various enzymes, possibly inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors in the body, altering signaling pathways that influence cellular responses.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be relevant for reducing oxidative stress in cells.
Biological Activities
Research indicates that compounds structurally related to 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibit various biological activities:
- Anticancer Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- Antimicrobial Properties : The compound may exhibit antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models.
Case Studies
-
Anticancer Efficacy :
- A study demonstrated that a related triazole compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
- Another case highlighted the compound's ability to downregulate anti-apoptotic proteins in leukemia cells, leading to increased sensitivity to chemotherapeutic agents .
-
Antimicrobial Activity :
- Research indicated that compounds with similar structural features showed significant inhibition of Staphylococcus aureus and Escherichia coli growth .
- The mechanism involved disruption of bacterial cell wall synthesis.
-
Anti-inflammatory Studies :
- In a murine model of arthritis, a derivative showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-((5-(2-(4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-triazol-3-yl)-thio)ethanone | Contains triazole and thioether groups | Antioxidant and anticancer activity |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | Pyrazolo derivative with methoxy group | Potential anticancer properties |
| Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo | Iodinated pyrazolo compound | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
